![molecular formula C22H27N3O B4589542 2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4589542.png)
2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide
概要
説明
2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a complex organic compound with a unique structure that combines a benzimidazole moiety with a propanamide group
科学的研究の応用
2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The next step involves the introduction of the 1-phenylethyl group, which can be achieved through alkylation reactions. Finally, the propanamide group is introduced via amidation reactions, often using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the employment of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of 2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2,2-dimethyl-N-phenylpropanamide: Lacks the benzimidazole moiety, resulting in different chemical and biological properties.
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
2,2-dimethyl-N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide is unique due to the combination of the benzimidazole and propanamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2,2-dimethyl-N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-16(17-10-6-5-7-11-17)25-19-13-9-8-12-18(19)24-20(25)14-15-23-21(26)22(2,3)4/h5-13,16H,14-15H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSRHCCRFUSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-1-(2,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4589460.png)
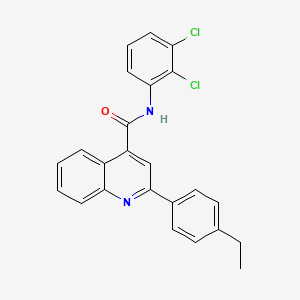
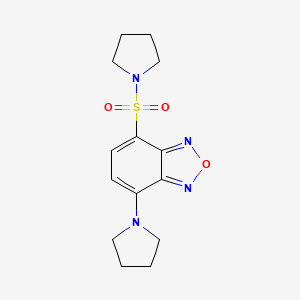
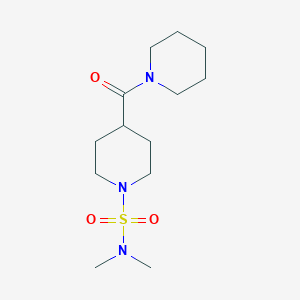
![5-(2-FURYL)-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4589481.png)

![2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide](/img/structure/B4589489.png)
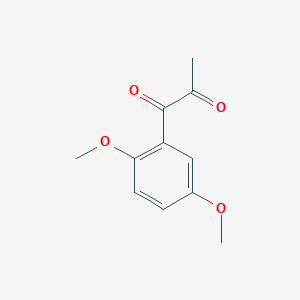
![Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone](/img/structure/B4589502.png)
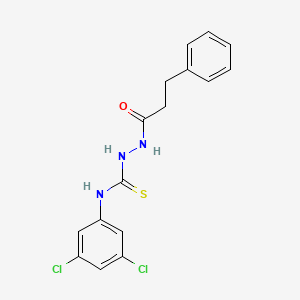
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4589519.png)
![methyl 4,5-dimethoxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B4589529.png)
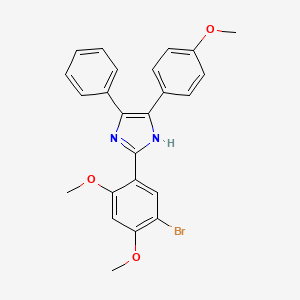
![4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4589541.png)
